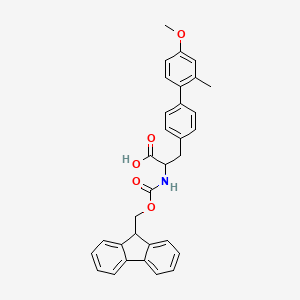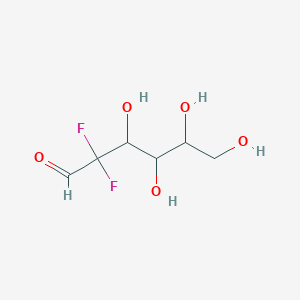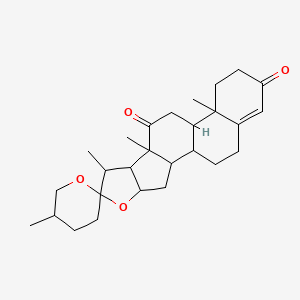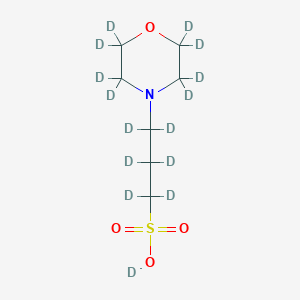
Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually done by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Substituent: The 4-(4-methoxy-2-methyl-phenyl) group is introduced through a series of reactions, which may involve halogenation, Grignard reactions, or other organic synthesis techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including continuous flow reactors and automated peptide synthesizers, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: Various substituents can be introduced at different positions on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, Grignard reagents.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Deprotected amino acids.
Substitution Products: Various substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Protein Engineering: Used in the study of protein structure and function.
Enzyme Inhibition: Acts as a substrate or inhibitor in enzymatic reactions.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Biotechnology: Employed in the production of biopharmaceuticals.
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Lacks the 4-(4-methoxy-2-methyl-phenyl) substituent.
Boc-L-phenylalanine: Uses a different protecting group (tert-butyloxycarbonyl).
Acetyl-L-phenylalanine: Uses an acetyl group for protection.
Uniqueness
Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine is unique due to its specific substituent, which can impart distinct chemical and biological properties compared to other phenylalanine derivatives.
Properties
Molecular Formula |
C32H29NO5 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxy-2-methylphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C32H29NO5/c1-20-17-23(37-2)15-16-24(20)22-13-11-21(12-14-22)18-30(31(34)35)33-32(36)38-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-17,29-30H,18-19H2,1-2H3,(H,33,36)(H,34,35) |
InChI Key |
KRODRONYVDCCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)




![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)
![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)

![[(E)-octadec-9-enyl]azanium;iodide](/img/structure/B12303380.png)


![10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12303397.png)
